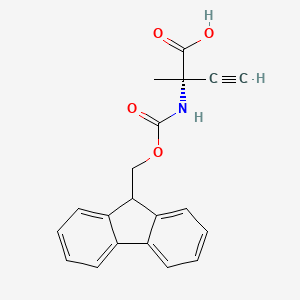

Fmoc-alpha-methyl-L-Propargylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbut-3-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h1,4-11,17H,12H2,2H3,(H,21,24)(H,22,23)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRSNYJXWATYAI-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Alpha Methyl L Propargylglycine and Analogues

Stereoselective Synthesis of Alpha-Methylated Propargylglycine (B1618536) Derivatives

Achieving the correct stereoconfiguration at the α-carbon is paramount. Methodologies for this purpose largely fall into two categories: those employing chiral auxiliaries to direct the stereochemical outcome and those utilizing enantioselective catalysts.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereoselective formation of a new chiral center. One notable example is the use of Schöllkopf's bis-lactim ether chiral auxiliary, derived from D-valine, for the practical, gram-scale synthesis of L-amino acids like L-pyrazinylalanine. nih.gov This approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent, where the bulky auxiliary physically blocks one face of the molecule, directing the incoming electrophile (in this case, a propargyl group followed by a methyl group, or vice-versa) to the opposite face.

Another advanced approach involves the use of novel chiral Cu(II) complexes. nih.gov For instance, a five-coordinate complex formed by a Schiff base between glycine and a specifically designed chiral ligand can undergo diastereoselective Michael addition. nih.gov After the desired stereochemistry is established, the auxiliary is cleaved, and the amino group is protected, for example with Fmoc, to yield the enantiomerically pure amino acid. nih.gov

Table 1: Comparison of Chiral Auxiliary-Mediated Methods This table is interactive. You can sort and filter the data.

| Auxiliary Type | Key Features | Typical Application | Reference |

|---|---|---|---|

| Schöllkopf's Auxiliary | Derived from D-valine; forms a bis-lactim ether. | Gram-scale synthesis of L-amino acids via alkylation. | nih.gov |

Enantioselective catalysis offers an alternative to stoichiometric auxiliaries, providing a more atom-economical pathway to chiral molecules. The α-alkylation of carbonyl compounds has been extensively studied, with various transition metal–chiral ligand complexes enabling stereoselective carbon-carbon bond formation. researchgate.net For the synthesis of α,α-disubstituted amino acids, combining organocatalysis with transition metal catalysis has proven to be a powerful strategy. researchgate.net

A chiral aldehyde-nickel dual catalytic system, for example, can be used for the direct asymmetric α-propargylation of amino acid esters. researchgate.net In this system, an amine catalyst forms a reactive nucleophilic enamine intermediate from the amino acid ester, while the chiral nickel complex activates the propargylic electrophile and controls the stereochemistry of the subsequent alkylation. researchgate.net Similarly, primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-branched aldehydes, proceeding through a stepwise, SN1-like mechanism where the catalyst activates the electrophile via hydrogen bonding. nih.govscilit.com These methods are crucial for creating α-quaternary stereocenters, a recognized challenge in synthetic chemistry. nih.govcaltech.edu

Functional Group Protection and Orthogonal Deprotection Strategies

The synthesis of a complex molecule like Fmoc-alpha-methyl-L-Propargylglycine, especially for its use in peptide synthesis, relies heavily on a robust protecting group strategy. This involves the use of orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups in the molecule. thieme-connect.deescholarship.org

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). publish.csiro.aulgcstandards.com It serves as a temporary protecting group for the α-amino group of the amino acid. lgcstandards.comaltabioscience.com The primary advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF), while remaining stable to acidic conditions. wikipedia.orgamericanpeptidesociety.org

Table 2: Common Fmoc Deprotection Cocktails in SPPS This table is interactive. You can sort and filter the data.

| Reagent Composition | Key Characteristics | Reference |

|---|---|---|

| 20% Piperidine in DMF | Standard, rapid deprotection (t½ ≈ 6 seconds). | wikipedia.org |

| 5% Piperazine, 1% DBU, 1% Formic Acid in DMF | Avoids the use of the controlled substance piperidine. | wikipedia.org |

The terminal alkyne of the propargylglycine side chain is a versatile functional group, but it can be reactive under certain conditions and may require protection. Silyl-based protecting groups are commonly employed for this purpose due to their stability and selective removal conditions. researchgate.net

Common silyl (B83357) groups include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS). researchgate.net These groups offer a range of lability, providing an additional layer of orthogonality. For instance, the TMS group is the most labile and can be removed under mild conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), while the more robust TES and TIPS groups remain. researchgate.net This differential stability allows for sequential, selective deprotection and modification of multiple alkyne sites within a single molecule. For example, a TES group can be selectively removed using silver(I) salts in the presence of a TIPS group, enabling a strategy for three successive copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions on a single scaffold. researchgate.net This orthogonal protection is critical for constructing complex, branched, or cyclized peptides using the alkyne as a chemical handle.

Derivatization Strategies for Advanced this compound Building Blocks

The propargyl side chain is not merely a structural component but a functional handle for a wide array of chemical modifications. Derivatization transforms the basic amino acid into an advanced building block for applications ranging from peptide chemistry to materials science.

The most prominent derivatization strategy for the terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, allowing the alkyne-containing amino acid to be conjugated to molecules bearing an azide (B81097) group, forming a stable triazole linkage. Other metal-catalyzed reactions, such as the palladium-catalyzed Sonogashira coupling, can be used to couple the terminal alkyne with aryl or vinyl halides, further expanding the molecular diversity. anaspec.com

Furthermore, derivatization is a key technique in the analytical quantification of amino acids. Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is used in High-Performance Liquid Chromatography (HPLC) to attach a fluorescent tag to amino acids, enabling sensitive detection. nih.govnih.govresearchgate.net This technique allows for the simultaneous quantification of primary and secondary amino acids and has been adapted into highly efficient, automated methods that reduce reagent consumption. nih.govsemanticscholar.org

Creation of Alpha,Alpha-Disubstituted Amino Acid Derivatives for Conformational Control

The introduction of a second substituent at the α-carbon of an amino acid, creating an α,α-disubstituted amino acid, has profound effects on the conformational properties of peptides. Replacing the α-hydrogen with an alkyl group, such as a methyl group in the case of this compound, restricts the conformational freedom of the peptide backbone.

Research has shown that peptides composed of chiral α-methylated α,α-disubstituted amino acids preferentially adopt a 3(10)-helical structure. nih.govnih.gov This is in contrast to peptides made from α-ethylated α,α-disubstituted amino acids, which tend to form a fully extended C5-conformation. nih.gov The 3(10)-helix is a tighter helix than the more common α-helix, with three amino acid residues per turn. The ability to induce a specific secondary structure is a powerful tool in peptide design, as the biological activity of a peptide is often intimately linked to its three-dimensional shape.

The synthesis of enantiomerically pure α,α-disubstituted amino acids presents a significant challenge. Several strategies have been developed to achieve this, often relying on the use of chiral auxiliaries. These auxiliaries are chiral molecules that are temporarily attached to the amino acid precursor to direct the stereochemical outcome of a subsequent reaction, after which they are cleaved off.

One effective method involves the asymmetric alkylation of a chiral imine derived from an amino acid. For instance, a chiral auxiliary such as pseudoephedrine can be used to form an amide with an N-protected alanine. nih.gov Deprotonation of the α-carbon followed by alkylation with a suitable electrophile, such as a propargyl halide, would introduce the second side chain with high diastereoselectivity. Subsequent hydrolysis removes the chiral auxiliary, yielding the desired α,α-disubstituted amino acid.

Another powerful approach utilizes a tricyclic iminolactone derived from a chiral starting material like (1S)-(+)-3-carene. nih.gov This iminolactone can be alkylated with high diastereoselectivity under phase-transfer catalysis conditions. Basic hydrolysis then liberates the optically pure (S)-α-methyl-α-substituted-α-amino acid, and the chiral auxiliary can often be recovered.

The following table outlines a general approach for the asymmetric synthesis of an α-methylated amino acid using a chiral auxiliary:

| Step | General Description | Key Reagents | Stereochemical Control |

| 1 | Formation of Chiral Adduct | N-protected alanine, Chiral Auxiliary (e.g., pseudoephedrine) | Formation of a diastereomerically pure adduct |

| 2 | Enolate Formation | Strong, non-nucleophilic base (e.g., LDA) | Formation of a specific enolate geometry |

| 3 | Asymmetric Alkylation | Alkylating agent (e.g., propargyl bromide) | Diastereoselective addition of the second substituent |

| 4 | Cleavage of Chiral Auxiliary | Hydrolysis (acidic or basic) | Release of the enantiomerically pure α,α-disubstituted amino acid |

The development of these synthetic methods provides access to a wide range of α,α-disubstituted amino acids, including this compound. The incorporation of these building blocks into peptides allows for precise control over their secondary structure, which is a critical aspect in the design of peptidomimetics with tailored biological activities.

Integration of Fmoc Alpha Methyl L Propargylglycine in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimization

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling peptides containing modified amino acids like Fmoc-alpha-methyl-L-propargylglycine. creative-peptides.comnih.gov The Fmoc protecting group is instrumental in this process, safeguarding the amino group during coupling reactions and allowing for its selective removal under mild basic conditions, typically with piperidine (B6355638). creative-peptides.comyoutube.com The integration of this sterically hindered and functionally unique amino acid requires careful optimization of standard SPPS protocols. tue.nl

The steric hindrance posed by the α-methyl group in this compound necessitates the use of potent coupling reagents to achieve efficient amide bond formation. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, can be effective. bachem.com However, for such challenging couplings, aminium and phosphonium (B103445) salt-based reagents are often preferred due to their higher reactivity. bachem.comsigmaaldrich.com

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have demonstrated high efficiency in mediating difficult couplings, including those involving sterically hindered amino acids. bachem.comsigmaaldrich.com The choice of base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also critical to the reaction's success. bachem.com For particularly racemization-prone residues, the use of weaker bases may be considered. bachem.com

The reaction conditions, including temperature and coupling time, may need adjustment. While many SPPS steps are performed at room temperature, microwave-assisted synthesis can significantly accelerate coupling times, which is particularly beneficial for hindered residues. nih.govunifi.it Double coupling, where the coupling step is repeated, is a common strategy to ensure complete incorporation of the amino acid.

Interactive Table: Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Type | Key Features |

|---|---|---|

| HATU | Aminium Salt | Highly reactive, based on HOAt, beneficial for difficult couplings. sigmaaldrich.com |

| HBTU/TBTU | Aminium Salt | Popular, effective, and generates water-soluble byproducts. bachem.com |

| HCTU | Aminium Salt | More reactive than HBTU due to the chloro-substituted benzotriazole. sigmaaldrich.com |

| PyBOP | Phosphonium Salt | Non-carcinogenic alternative to BOP, effective for solid-phase synthesis. bachem.com |

| DIC/HOBt | Carbodiimide | A classic combination, useful when base-free conditions are needed to minimize racemization. bachem.com |

The choice of solid support (resin) is dictated by the desired C-terminal functionality of the final peptide. For C-terminal amides, Rink Amide resin is a common choice, while Wang or 2-chlorotrityl chloride (2-CTC) resins are used for peptides with a C-terminal carboxylic acid. uci.edusigmaaldrich.com The 2-CTC resin is particularly advantageous as it allows for the attachment of the first amino acid without pre-activation, minimizing racemization, and enables the cleavage of the protected peptide from the resin under very mild acidic conditions, preserving acid-labile side-chain protecting groups. sigmaaldrich.com

The alkyne functionality in this compound is stable under the standard conditions of Fmoc-SPPS, including repeated piperidine treatments for Fmoc deprotection and the final cleavage from most resins. nih.gov

Final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com The composition of the cleavage "cocktail" is critical and must be tailored to the peptide's sequence. Scavengers are added to the TFA to trap the reactive carbocations generated from the cleavage of protecting groups, preventing side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine. thermofisher.compeptide.com

Interactive Table: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Name | Composition (Typical) | Use Case |

|---|---|---|

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | General purpose, suitable for peptides with Cys, Met, Trp, Tyr. peptide.com |

| Reagent R | TFA / Thioanisole / EDT / Anisole | Used for peptides with Arg(Pmc/Mtr) and other sensitive residues. thermofisher.com |

| TFA / TIPS / Water | 95% / 2.5% / 2.5% | A common, simple cocktail for peptides without highly sensitive residues. |

The cleavage process typically involves treating the peptide-resin with the cocktail for 2-3 hours at room temperature. peptide.com The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether. nih.gov

Solution-Phase Peptide Synthesis Methodologies Incorporating Alkyne Functionality

While SPPS is dominant, solution-phase peptide synthesis remains relevant, particularly for large-scale production or the synthesis of specific peptide segments. In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. creative-peptides.com The incorporation of this compound in a solution-phase strategy follows the general principles of peptide coupling, utilizing the same high-activity coupling reagents (e.g., HATU, PyBOP) as in SPPS to overcome steric hindrance. oup.com

Purification after each coupling step is a major drawback of solution-phase synthesis compared to SPPS, where excess reagents are simply washed away. creative-peptides.com However, for certain applications, such as the synthesis of di- or tri-peptide fragments containing the alkyne functionality for subsequent ligation, solution-phase methods can be very effective. oup.comnih.gov The alkyne group is stable to the typical workup and purification conditions, such as extraction and chromatography, used in solution-phase synthesis. oup.com

Chemo- and Regioselectivity Considerations in Peptide Chain Elongation

Chemoselectivity refers to the ability to react with one functional group in the presence of others. During peptide synthesis, the primary concern is the selective formation of the amide bond at the N-terminus of the growing chain without involving reactive side-chain functionalities. The Fmoc group on the α-amine of the incoming amino acid and protecting groups on reactive side chains ensure this selectivity. youtube.com

The terminal alkyne of this compound is a bioorthogonal functional group, meaning it is generally unreactive under the conditions of peptide synthesis. oup.combachem.com It does not interfere with the deprotection of the Fmoc group (using piperidine) or the amide bond formation step. This chemical inertness is a key advantage, as it allows the alkyne to be carried through the entire synthesis process without the need for a specific protecting group. nih.gov

Regioselectivity, ensuring the reaction occurs at the correct position, is also well-controlled in standard Fmoc-SPPS. The coupling reaction is directed specifically to the deprotected N-terminal amine of the resin-bound peptide. nih.gov The α-methyl group of this compound does not introduce regioselectivity issues but can, as noted, slow down the coupling reaction rate, necessitating optimized conditions to drive the reaction to completion and avoid deletion sequences. tue.nl

Post-Synthetic Peptide Modification and Functionalization Strategies

A primary motivation for incorporating alkyne-containing amino acids like this compound is the potential for post-synthetic modification. rsc.org The terminal alkyne serves as a versatile chemical handle for a variety of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govpeptide.comcpcscientific.com

This reaction allows for the covalent and highly specific attachment of a wide array of molecules bearing an azide (B81097) group, such as:

Fluorescent dyes and probes: For imaging and detection purposes. peptide.com

PEG chains (PEGylation): To improve peptide solubility and pharmacokinetic properties. cpcscientific.com

Biotin (B1667282) tags: For affinity purification and detection.

Other biomolecules: Including carbohydrates, nucleic acids, or other peptides to create complex bioconjugates. oup.compeptide.com

The CuAAC reaction is highly efficient and can be performed in aqueous solutions, often on the fully deprotected peptide. nih.govcpcscientific.com Furthermore, this modification can be done while the peptide is still attached to the resin or after it has been cleaved and purified. nih.gov

Another important application is the formation of "stapled" peptides. By incorporating an azide-containing amino acid elsewhere in the peptide sequence, an intramolecular CuAAC reaction can be performed to create a cyclic, triazole-based bridge. peptide.compeptide.com This "staple" can lock the peptide into a specific conformation, often enhancing its stability and biological activity. peptide.com Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative for modifications, which is crucial for in vivo applications where copper toxicity is a concern. bachem.comcpcscientific.com

Advanced Applications in Bioconjugation and Chemical Biology

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptide and Protein Modification

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide (B81097). beilstein-journals.orgnih.gov This reaction, a prominent example of "click chemistry," is prized for its reliability, high yield, and compatibility with a wide range of functional groups and solvents, including aqueous media. beilstein-journals.orgnih.gov In peptide science, the incorporation of Fmoc-alpha-methyl-L-propargylglycine provides the necessary alkyne handle. chemimpex.com When reacted with a peptide or molecule containing an azide group, it forms a triazole linkage that can act as a mimic of an amide bond, a disulfide bridge, or an alpha-helix, often conferring increased resistance to enzymatic degradation. rhhz.netrsc.orgnih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate. beilstein-journals.orgnih.gov

The CuAAC reaction's utility extends from simple conjugations to the synthesis of complex macrocyclic peptides, where the triazole ring becomes an integral part of the peptide backbone. nih.gov This modification can lock the peptide into a specific bioactive conformation, enhancing its binding affinity and selectivity for biological targets. nih.gov

On-Resin CuAAC Strategies for Peptide Cyclization and Conjugation

Performing the CuAAC reaction while the peptide is still attached to the solid support, or "on-resin," is a powerful strategy for synthesizing cyclic peptides. rhhz.net This method simplifies purification and allows for efficient cyclization. The process typically involves synthesizing a linear peptide on a resin (like Rink amide or PEGA) using standard Fmoc-SPPS chemistry, incorporating Fmoc-L-propargylglycine at one position and an azide-bearing amino acid (such as azidolysine or azidopentanoic acid) at another. rhhz.netrsc.org

The cyclization can be performed in several orientations:

Head-to-tail: The N-terminus is modified with an azide, and the C-terminal amino acid is L-propargylglycine. rhhz.net

Side-chain-to-side-chain: The alkyne and azide groups are on the side chains of amino acids within the peptide sequence. rhhz.netnih.gov

Once the linear precursor is assembled, the on-resin cyclization is initiated by adding a copper(I) catalyst system. rsc.org Microwave irradiation is often employed to accelerate the reaction, with optimal conditions leading to high yields of the desired cyclic product. frontiersin.org The choice of catalyst, solvent, and temperature can influence whether the reaction favors intramolecular cyclization (monomer formation) or intermolecular reaction (dimer formation). nih.govrsc.org

Table 1: Representative Conditions for On-Resin CuAAC Cyclization

| Catalyst System | Additives | Solvent | Conditions | Application | Yield | Source(s) |

| CuBr | Sodium Ascorbate, DIEA | DMF | Microwave, 60°C, 20 min | Peptide-peptoid hybrid cyclization | High | frontiersin.org |

| CuI | Ascorbic Acid, Piperidine (B6355638) | N/A | N/A | Heptameric peptide cyclization | High | rsc.org |

| Copper(I) | N/A | Various | Room Temperature | General cyclopeptidomimetics | 76-79% | rhhz.net |

Solution-Phase CuAAC for Macrocyclic Peptide and Protein Conjugate Formation

Alternatively, the CuAAC reaction can be performed in solution after the linear peptide has been synthesized, cleaved from the resin, and purified. This approach is highly versatile for creating macrocycles and for conjugating peptides to other molecules like polymers, fluorophores, or drug payloads. nih.gov In solution-phase reactions, the linear peptide containing the propargylglycine (B1618536) residue is mixed with an azide-containing partner molecule in the presence of a copper(I) catalyst system. nih.govnih.gov

A common challenge in solution-phase cyclization is the potential for aggregation, especially with sequences prone to forming beta-sheets, such as the amyloid-beta (Aβ) peptide. nih.gov To overcome this, researchers may use microwave assistance or solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) to disrupt aggregation and improve conjugation efficiency. nih.gov For the synthesis of a library of cyclic isomeric compounds, one study reported HPLC yields ranging from 31% to 90% using a solution-phase CuAAC reaction. nih.gov This method is fundamental in creating peptide-polymer conjugates and complex organo-peptide hybrids. nih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioorthogonal Labeling

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that, crucially, does not require a cytotoxic copper catalyst. magtech.com.cnnih.gov The reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.eu When a molecule containing a strained alkyne is brought together with an azide, they react rapidly and selectively to form a triazole. magtech.com.cn

In this context, the role of Fmoc-L-propargylglycine is reversed. Instead of providing the alkyne, it is used to build a peptide that will be modified with an azide. This azide-modified peptide can then be reacted with a probe (e.g., a fluorescent dye or a drug) that has been functionalized with a strained alkyne like DBCO. medchemexpress.eu However, the propargyl group itself can also participate directly in SPAAC if the reacting partner is an azide-functionalized strained molecule. The absence of a copper catalyst makes SPAAC exceptionally well-suited for labeling molecules on the surface of living cells or even inside them without causing toxicity. magtech.com.cnnih.gov

Inverse Electron-Demand Diels-Alder Reactions for Site-Specific Peptide Ligation

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is another premier bioorthogonal ligation known for its exceptionally fast reaction kinetics, often orders of magnitude faster than CuAAC or SPAAC. rsc.orgnih.gov This reaction typically occurs between an electron-deficient diene, most commonly a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene) or an alkyne. rsc.orgnih.gov

The alkyne of the propargylglycine side chain, once incorporated into a peptide, can serve as the dienophile in an IEDDA reaction. nih.gov By reacting the peptide with a tetrazine-functionalized molecule (such as a fluorescent probe or a radiolabeling chelator), a rapid and specific covalent bond is formed. rsc.orgrsc.org This reaction is irreversible due to the subsequent release of dinitrogen gas. nih.gov The remarkable speed and biocompatibility of the IEDDA reaction make it ideal for in vivo imaging and pretargeting applications in radiochemistry. rsc.orgrsc.org

Table 2: Comparison of Bioorthogonal Ligation Chemistries

| Feature | CuAAC | SPAAC | IEDDA |

| Reactants | Terminal Alkyne + Azide | Strained Alkyne + Azide | Tetrazine + Dienophile (e.g., Alkyne) |

| Catalyst | Copper(I) | None | None |

| Biocompatibility | Limited in vivo due to copper toxicity | High | High |

| Kinetics | Fast | Moderate to Fast | Extremely Fast |

| Primary Use | General conjugation, material science, peptide cyclization | Live-cell imaging, in vivo labeling | In vivo imaging, radiolabeling, fast kinetics applications |

Site-Specific Protein and Peptide Labeling Strategies

The ability to install a propargyl group at a specific position in a peptide sequence using Fmoc-L-propargylglycine is the foundation for numerous site-specific labeling strategies. chemimpex.comiris-biotech.de By placing this unique chemical handle at a desired location, scientists can attach a wide variety of functional tags through the click chemistry reactions described above (CuAAC, SPAAC, IEDDA). iris-biotech.deresearchgate.net This precision avoids the random, non-specific labeling of other amino acid residues like lysine (B10760008) or cysteine, which often results in heterogeneous products and potential loss of biological activity. researchgate.net

This strategy has been used to conjugate:

Fluorescent dyes for imaging studies. researchgate.net

Biotin (B1667282) for affinity purification.

Polyethylene glycol (PEG) to improve pharmacokinetic properties.

Cytotoxic drugs to create antibody-drug conjugates (ADCs) or peptide-drug conjugates. nih.gov

Radiolabeling agents for diagnostic imaging. rsc.org

These site-specific modifications are critical for developing well-defined bioconjugates for therapeutic and diagnostic purposes. nih.gov

Metabolic Incorporation of Propargylglycine for Proteomic Studies

A sophisticated application of propargylglycine is its use as a metabolic label for proteomic analysis. In this technique, L-propargylglycine (the unprotected amino acid, sometimes referred to as PPG) is introduced to living cells or organisms. nih.gov Because of its structural similarity to other amino acids, it can be taken up by cells and incorporated into newly synthesized proteins by the cell's own translational machinery. nih.gov

This process effectively installs a "clickable" alkyne handle into a whole class of proteins made during a specific time window. Researchers can then lyse the cells, and use a click reaction (typically CuAAC) to attach a reporter tag, such as biotin or a fluorescent dye, to all the propargylglycine-containing proteins. nih.gov The biotin-tagged proteins can then be isolated using streptavidin affinity chromatography and identified by mass spectrometry. This powerful method, a type of bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the selective enrichment and identification of newly synthesized proteomes, providing insights into cellular responses to various stimuli. nih.gov Studies in rats have shown that propargylglycine is metabolized and integrated, forming a glutathione (B108866) analogue, which confirms its entry and participation in metabolic pathways. nih.gov

Fluorescent and Affinity Tagging through Alkyne Functionality

The terminal alkyne group of α-methyl-L-propargylglycine is a key feature that allows for its use in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". bachem.commedchem101.comlifetein.com This reaction enables the covalent attachment of a wide array of molecules, including fluorescent dyes and affinity tags, to peptides with high fidelity and under mild, biocompatible conditions. sb-peptide.commdpi.com

The process typically involves the solid-phase synthesis of a peptide containing one or more α-methyl-L-propargylglycine residues. sigmaaldrich.com Following synthesis and purification, the alkyne-bearing peptide can be reacted with an azide-functionalized fluorescent probe or affinity tag. The resulting 1,2,3-triazole linkage is exceptionally stable, making it an ideal covalent tether for these applications. bachem.com The α-methyl group on the propargylglycine residue can contribute to a more defined peptide conformation, potentially influencing the presentation and accessibility of the alkyne for the click reaction and the subsequent behavior of the tagged peptide. nih.gov

Table 1: Examples of Fluorescent Dyes and Affinity Tags for Alkyne Functionalization

| Tag Type | Specific Example | Excitation (nm) | Emission (nm) | Application |

| Fluorescent Dye | Azido-TAMRA | ~552 | ~578 | Fluorescence Microscopy, FRET |

| Fluorescent Dye | Azido-Fluorescein (FAM) | ~495 | ~517 | Flow Cytometry, Immunoassays |

| Fluorescent Dye | Azido-Cy5 | ~650 | ~670 | In-vivo Imaging, Microarrays |

| Fluorescent Dye | Azido-Coumarin | ~375 | ~470 | Reporter Assays |

| Affinity Tag | Azido-Biotin | N/A | N/A | Affinity Purification, Western Blotting |

| Affinity Tag | Azido-Desthiobiotin | N/A | N/A | Reversible Affinity Binding |

This table is illustrative and represents common azide-functionalized tags available for click chemistry.

The selection of the fluorescent dye can be tailored to the specific application, with a wide range of excitation and emission wavelengths available to suit various imaging modalities and multiplexing experiments. sb-peptide.com Similarly, affinity tags like biotin allow for the specific capture and purification of the labeled peptide and its binding partners from complex biological mixtures.

Development of Biochemical Probes and Activity-Based Enzyme Inhibitors

The unique structural features of this compound make it a valuable building block for the design of sophisticated biochemical probes, particularly activity-based probes (ABPs). ABPs are powerful tools used to profile the activity of entire enzyme families in their native biological context. nih.govresearchgate.netfrontiersin.orgrsc.org A typical ABP consists of three key components: a reactive group or "warhead" that covalently binds to the active site of the target enzyme, a specific recognition element, and a reporter tag (e.g., a fluorophore or an affinity handle) for detection and analysis. frontiersin.org

The propargyl group in α-methyl-L-propargylglycine can be chemically transformed into a reactive warhead. For instance, it can serve as a precursor to propargylamine (B41283), which is a known inhibitor of certain enzymes, such as monoamine oxidases (MAOs). nih.gov In this context, the propargylamine moiety can act as an irreversible, mechanism-based inactivator. The incorporation of the α-methyl group can enhance the specificity and potency of the resulting inhibitor by introducing conformational constraints that favor an optimal binding orientation within the enzyme's active site. nih.gov

The alkyne functionality also provides a convenient point for the attachment of a reporter tag via click chemistry, completing the structure of the ABP. nih.gov This allows for the visualization of active enzymes in gels, blots, or cells, and for their enrichment and identification using mass spectrometry.

Table 2: Components of an Activity-Based Probe Derived from α-methyl-L-propargylglycine

| Probe Component | Function | Example Moiety |

| Recognition Element | Provides specificity for a target enzyme or enzyme family. | A specific peptide sequence |

| Warhead | Forms a covalent bond with the active site of the enzyme. | Propargylamine (derived from propargylglycine) |

| Reporter Tag | Enables detection and/or purification of the labeled enzyme. | Fluorescent dye (e.g., Rhodamine), Affinity tag (e.g., Biotin) |

The development of ABPs based on α-methyl-L-propargylglycine allows for the study of enzyme function, the discovery of new drug targets, and the screening of potential therapeutic inhibitors.

Engineering of Novel Bioconjugates for Research Applications in Bioimaging and Diagnostics

The ability to precisely introduce an alkyne handle into a peptide sequence using this compound facilitates the engineering of novel bioconjugates with advanced functions for bioimaging and diagnostics. nih.gov By combining the targeting capabilities of peptides with the signaling properties of imaging agents, highly specific and sensitive diagnostic tools can be created. nih.gov

Peptides that bind to specific cell surface receptors overexpressed on cancer cells, for example, can be synthesized incorporating α-methyl-L-propargylglycine. nih.gov Subsequent click-conjugation with a near-infrared (NIR) fluorescent dye can generate a targeted imaging probe. sb-peptide.com When introduced into a biological system, this probe will accumulate at the site of interest, allowing for the non-invasive visualization of tumors. The conformational constraints imposed by the α-methyl group can enhance the binding affinity and specificity of the peptide, leading to improved image contrast and diagnostic accuracy.

Furthermore, the alkyne functionality can be used to attach chelating agents capable of sequestering radiometals for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This expands the utility of these bioconjugates to nuclear medicine applications, providing quantitative information on receptor expression and disease progression.

Table 3: Applications of Bioconjugates Engineered with α-methyl-L-propargylglycine

| Application Area | Type of Bioconjugate | Targeting Moiety | Attached Functionality |

| Cancer Bioimaging | Targeted Fluorescent Probe | Tumor-homing peptide | Near-Infrared (NIR) Dye |

| In Vitro Diagnostics | Peptide-based Biosensor | Analyte-specific peptide | Quencher-Fluorophore Pair |

| Targeted Drug Delivery | Peptide-Drug Conjugate | Cell-penetrating peptide | Cytotoxic Drug |

| Nuclear Imaging | Radiopharmaceutical | Receptor-binding peptide | DOTA/NOTA chelator for radiometals |

The versatility of the click chemistry approach allows for a modular design of these bioconjugates, where different targeting peptides and functional moieties can be readily interchanged to create a diverse library of probes for a wide range of research and diagnostic applications.

Role in Peptidomimetic Design and Drug Discovery Research

Design Principles for Conformationally Constrained Peptidomimetics

A primary challenge in utilizing peptides as therapeutic agents is their inherent conformational flexibility and susceptibility to degradation. Fmoc-alpha-methyl-L-Propargylglycine addresses these issues by enabling the synthesis of conformationally constrained peptidomimetics, which mimic the bioactive shape of natural peptides while offering improved stability and affinity. chemimpex.comnih.gov The restriction of a peptide's conformation to its biologically active form can significantly enhance its binding affinity for a target receptor. chemimpex.com

Macrocyclization Strategies Utilizing Alkyne-Based Linkages

The propargyl group is a key functional handle for creating cyclic peptides through various chemical ligation techniques. Macrocyclization, the process of forming a ring structure within a peptide, is a widely used strategy to lock a peptide into a specific, bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a target, often leading to higher affinity and specificity. chemimpex.com

Several alkyne-based macrocyclization strategies are employed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click chemistry" reaction is the most common method for cyclizing peptides containing this compound. iris-biotech.de By incorporating an azide-containing amino acid elsewhere in the peptide sequence, an intramolecular reaction with the alkyne of the propargylglycine (B1618536) derivative forms a stable, 1,4-disubstituted triazole ring. iris-biotech.depeptide.com This triazole linkage can act as a mimic for a peptide bond or a disulfide bridge. peptide.com The reaction is biocompatible and can be performed under mild conditions, making it suitable for complex peptide systems. iris-biotech.de Depending on the peptide sequence, length, and reaction conditions, this method can produce either monomeric macrocycles or cyclodimers. peptide.com

Ring-Closing Alkyne Metathesis (RCAM): This method uses a molybdenum- or tungsten-based catalyst to form a new alkyne bond between two alkyne-containing side chains, such as those from two alpha-methyl-L-propargylglycine residues. researchgate.net It provides an alternative strategy for creating a carbon-carbon triple bond-based macrocycle.

Glaser Coupling: This reaction involves the oxidative coupling of two terminal alkynes in the presence of a copper(I) salt, such as copper(II) acetate (B1210297) with pyridine, to form a diacetylene linkage. sigmaaldrich.comsigmaaldrich.com This strategy can be used to create a side-chain-to-side-chain bridge within a peptide.

Interactive Table: Alkyne-Based Macrocyclization Strategies

| Strategy | Reaction Type | Linkage Formed | Key Reagents | Notes |

|---|---|---|---|---|

| CuAAC | Click Chemistry / Cycloaddition | 1,2,3-Triazole | Copper(I) catalyst, Azide-containing amino acid | Highly selective and efficient; forms a stable, aromatic ring. iris-biotech.depeptide.com |

| RCAM | Metathesis | Internal Alkyne | Molybdenum or Tungsten catalyst | Forms a direct carbon-carbon triple bond linkage. researchgate.net |

| Glaser Coupling | Oxidative Coupling | Diacetylene (Butadiyne) | Copper(I) or Copper(II) salts (e.g., Cu(OAc)₂) | Couples two terminal alkynes to form a conjugated system. sigmaaldrich.comsigmaaldrich.com |

Influence on Peptide Secondary Structure Stability and Conformational Bias

The incorporation of this compound exerts significant control over the secondary structure of peptides, primarily through steric hindrance.

Alpha-Helical Stabilization: The alpha-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, steering the peptide towards a helical conformation. nih.govnih.gov This is a critical feature in the design of "stapled peptides," where a covalent brace is introduced across one or two turns of an α-helix. While many stapled peptides use olefin-containing amino acids for ring-closing metathesis, the same principle applies when using alkyne-based linkages. anaspec.comexplorationpub.com The combination of the α,α-disubstitution from the methyl-propargylglycine and the macrocyclic constraint from the alkyne linkage synergistically stabilizes the α-helical fold. nih.gov This stabilization is crucial for mimicking helical protein domains involved in protein-protein interactions (PPIs). nih.govnih.govexplorationpub.com

Turn Induction: In certain sequence contexts, α,α-disubstituted amino acids like alpha-methyl-L-propargylglycine can induce the formation of β-turns or other folded structures. nih.govnih.gov The constrained nature of the residue can force the peptide chain to adopt a specific turn geometry, which is often essential for receptor recognition.

The enhanced helicity and conformational stability conferred by this amino acid lead to peptides that are more resistant to proteolytic degradation, a key advantage for therapeutic applications. nih.govnih.gov

Introduction of Unique Functionalities for Modulating Biological Activity in Research Constructs

The terminal alkyne of the propargylglycine side chain serves as a highly versatile chemical handle for post-synthetic modification. Through the robust and orthogonal nature of click chemistry (CuAAC), a wide array of functionalities can be covalently attached to the peptide scaffold without altering its core structure or interfering with other amino acid side chains. chemimpex.comiris-biotech.denih.gov

This capability allows researchers to:

Attach Labeling Moieties: Fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be "clicked" onto the peptide, enabling its visualization and tracking in biological assays. peptide.com

Conjugate Biomolecules: The alkyne group facilitates the attachment of peptides to other biomolecules such as carbohydrates, lipids, or even larger proteins. iris-biotech.depeptide.com

Link to Surfaces or Nanoparticles: Peptides can be immobilized on solid supports or conjugated to nanoparticles for applications in diagnostics and targeted delivery. nih.gov

Introduce Pharmacophores: Small molecules with specific therapeutic properties can be attached to the peptide to create multifunctional drug candidates.

This "plug-and-play" functionality makes this compound an invaluable building block for creating complex, multifunctional peptide-based constructs for research. iris-biotech.denih.gov

Applications in Investigating Receptor-Ligand Interactions and Specificity

The ability to create conformationally locked peptides with precisely positioned functional groups makes this compound instrumental in studying how ligands bind to their receptors.

By synthesizing libraries of stapled or cyclized peptides, researchers can systematically probe the structural requirements for high-affinity binding. For instance, stapled peptides mimicking the α-helical domains of proteins like BCL-9 or those involved in the Wnt/β-catenin pathway have been developed as potent inhibitors of these specific protein-protein interactions. anaspec.com These constrained peptidomimetics can effectively mimic one face of a protein helix, presenting the key interacting residues in the correct spatial orientation to bind to a target protein's surface.

The development of inhibitors for targets such as the Grb7-SH2 domain demonstrates this principle. Interactions between the hydrocarbon staple (a result of olefin metathesis, but conceptually similar to alkyne-based cyclization) and the protein surface were found to be crucial for high-affinity binding. ed.ac.uk Similarly, stapled peptides have been designed to disrupt the interaction between the tumor suppressor p53 and its negative regulator MDM2, a key target in cancer therapy. nih.gov These tools allow for a detailed mapping of the "hot spots" at protein-protein interfaces, providing a blueprint for the design of next-generation therapeutics.

Development of Research Tools for Target Validation and Mechanistic Studies

Peptides incorporating this compound are frequently developed as specialized research tools to validate drug targets and elucidate biological mechanisms.

High-Affinity Inhibitors: The creation of potent and selective inhibitors is a primary application. For example, a conformationally constrained cyclic peptide inhibitor of the STAT3 protein was created using a click reaction between azidonorleucine and propargylglycine. peptide.com Such inhibitors can be used in cell-based assays to probe the function of a target protein and validate it as a point of therapeutic intervention. Stapled peptides have also been used to create highly potent and selective inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers. rsc.org

Molecular Probes: The alkyne handle allows for the straightforward creation of molecular probes. For example, peptides can be conjugated to imaging agents, such as radionuclides for Positron Emission Tomography (PET). nih.gov A recent study described the development of ⁶⁸Ga-labeled peptide probes targeting the immune checkpoint FGL1. These probes, identified through computational screening and synthesized via solid-phase methods, allowed for non-invasive imaging of FGL1 expression in tumors, demonstrating their potential for both diagnostic and mechanistic studies. nih.gov

Activity-Based Probes: The alkyne can be used to attach reactive groups that can covalently bind to an enzyme's active site, creating activity-based probes (ABPs) for target engagement and enzyme profiling studies.

Interactive Table: Research Applications and Findings

| Application Area | Target Example | Peptide Design Strategy | Key Finding/Outcome | Reference |

|---|---|---|---|---|

| PPI Inhibition | STAT3 | CuAAC Macrocyclization (Azidonorleucine + Propargylglycine) | Creation of a conformationally constrained peptide inhibitor. | peptide.com |

| PPI Inhibition | Mcl-1 | Hydrocarbon Stapling (α-methyl, α-alkenyl amino acids) | Optimized stapled peptides showed low nanomolar binding affinity and high selectivity. | rsc.org |

| PPI Inhibition | Wnt/β-catenin | Hydrocarbon Stapling | Development of potent inhibitors with favorable pharmacokinetic properties. | anaspec.com |

| Molecular Imaging | FGL1 | Conjugation of a chelator (NODA-GA) for ⁶⁸Ga labeling | ⁶⁸Ga-NODA-FGLP21 probe successfully detected FGL1 expression in tumors via PET imaging. | nih.gov |

| Receptor Binding | Grb7-SH2 Domain | Hydrocarbon Stapling | Interactions between the staple itself and the protein were required for high-affinity binding. | ed.ac.uk |

Structural and Conformational Studies in Peptide Systems

Spectroscopic Characterization of Propargylglycine-Containing Peptides (e.g., NMR, IR)

Spectroscopic techniques are essential for the detailed characterization of peptides containing modified amino acids like propargylglycine (B1618536). reading.ac.uk Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical data on the molecular structure, functional groups, and conformational states of these molecules. reading.ac.uknih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. In a peptide containing a propargylglycine residue, IR analysis would confirm the integrity of the alkyne side chain. Key vibrational modes, in addition to the standard amide I and amide II bands characteristic of the peptide backbone, would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a more detailed picture of the peptide's structure in solution.

1D NMR (¹H and ¹³C): These spectra are used to verify the presence of all expected chemical groups. For an alpha-methyl-propargylglycine residue, specific signals would confirm the existence of the alpha-methyl group, the methylene (B1212753) group of the side chain, and the acetylenic carbons and proton.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish connectivity between protons and carbons, confirming the amino acid's structure. Crucially, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity between protons, which is vital for determining the peptide's three-dimensional conformation and the orientation of the propargyl side chain relative to the peptide backbone. pnas.org Solution NMR analyses of modified peptides are often indicative of their structure, or lack thereof, in solution. pnas.org

Below is a table summarizing the expected spectroscopic signals for a peptide segment containing an alpha-methyl-L-propargylglycine residue.

| Spectroscopic Technique | Functional Group | Expected Signal/Characteristic | Purpose |

| IR Spectroscopy | Amide C=O (Amide I) | ~1650 cm⁻¹ | Confirms peptide bond presence. |

| Amide N-H (Amide II) | ~1550 cm⁻¹ | Confirms peptide bond presence. | |

| Terminal Alkyne (≡C-H) | ~3300 cm⁻¹ (stretch) | Confirms presence of propargyl group. | |

| Alkyne (C≡C) | ~2100-2260 cm⁻¹ (stretch) | Confirms presence of propargyl group. | |

| ¹H NMR | Alpha-Methyl (α-CH₃) | ~1.5 ppm (singlet) | Confirms alpha-methylation. |

| Methylene (-CH₂-) | ~2.5-3.0 ppm (doublet) | Confirms side chain structure. | |

| Acetylenic Proton (≡C-H) | ~2.0-2.5 ppm (triplet) | Confirms terminal alkyne. | |

| ¹³C NMR | Alpha-Carbon (Cα) | ~60-65 ppm | Identifies the alpha-carbon environment. |

| Alpha-Methyl (α-CH₃) | ~20-25 ppm | Confirms alpha-methylation. | |

| Alkyne Carbons (C≡C) | ~70-90 ppm | Confirms alkyne presence. |

Computational Modeling and Molecular Dynamics Simulations of Peptide Structures

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are indispensable for understanding the conformational landscape and dynamic behavior of peptides. nih.gov These techniques complement experimental data from spectroscopy by providing atomic-level insights into peptide structure and flexibility. nih.gov

Molecular Modeling: For peptides incorporating non-standard amino acids like alpha-methyl-L-propargylglycine, homology modeling can be used to generate initial three-dimensional structures. nih.gov Tools like AlphaFold have greatly improved the prediction of peptide conformations. nih.gov These models serve as the starting point for more intensive computational analysis.

Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational space available to a peptide by simulating the movements of its atoms over time. nih.gov For a peptide containing alpha-methyl-L-propargylglycine, MD simulations can:

Assess Conformational Stability: Determine which conformations (e.g., helical, extended, or turn-like) are most stable.

Analyze Flexibility: Quantify the motion of different parts of the peptide, including the backbone and the propargyl side chain. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze structural dynamics. lsu.edu

Simulate Environmental Effects: Model the peptide's behavior in different environments, such as in an aqueous solution, to understand how solvent interactions influence its structure. mdpi.com

Evaluate Modified Structures: Compare the dynamics of the alpha-methylated peptide to its non-methylated counterpart to isolate the specific effects of this modification. DNA methylation, for instance, has been shown through MD simulations to alter the mechanical properties and local flexibility of the molecule. aps.org

These simulations provide a dynamic view of how the steric bulk of the alpha-methyl group and the rigid propargyl side chain collectively influence the peptide's preferred three-dimensional shape.

Influence of Alpha-Methylation on Peptide Conformation and Dynamics

The substitution of the alpha-proton of an amino acid with a methyl group has profound and well-documented consequences for peptide structure. researchgate.net This modification, known as alpha-methylation, is a key strategy in peptidomimetic design to enforce specific conformational preferences.

The primary effect of alpha-methylation is the restriction of the peptide backbone's conformational freedom. enamine.net The steric hindrance introduced by the methyl group significantly limits the range of accessible Ramachandran dihedral angles (φ and ψ). This constraint reduces the conformational variability of the peptide, making its structure more predictable and rigid. enamine.net

Key influences of alpha-methylation include:

Stabilization of Secondary Structures: Peptides rich in alpha-methylated amino acids show a strong preference for adopting helical or β-turn structures. nih.govnih.gov The L-configuration of an alpha-methylated residue, for instance, is known to be a potent inducer of right-handed helical conformations. nih.gov

Suppression of Degradation: The alpha-methyl group can sterically shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's metabolic stability. enamine.net

The table below contrasts the conformational properties of standard L-amino acids with their alpha-methylated counterparts.

| Property | Standard L-Amino Acid | Alpha-Methylated L-Amino Acid |

| Backbone Flexibility | High; wide range of allowed (φ, ψ) angles. | Low; sterically restricted (φ, ψ) angles. |

| Preferred Conformations | Can adopt various structures (helix, sheet, turn, random coil). | Strong propensity for ordered structures (β-turns, helices). nih.govnih.gov |

| Structural Versatility | High conformational diversity. | Low conformational diversity; more predictable structure. enamine.net |

Stereochemical Implications in Peptidomimetic Design and Conformational Analysis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. mdpi.com The specific stereochemistry of Fmoc-alpha-methyl-L-Propargylglycine is deliberately chosen to impart desirable structural properties.

Chirality and Biological Recognition: Biological systems are inherently chiral and often recognize only one specific stereoisomer of a molecule. youtube.com The use of the L-configuration is essential for mimicking natural L-peptides and ensuring proper interaction with chiral biological targets like receptors and enzymes.

Conformational Control: As discussed, the alpha-methyl group provides rigid conformational control. When combined with a specific stereocenter (the L-configuration at the alpha-carbon), it directs the peptide backbone to fold into a well-defined shape. nih.gov For example, the chirality of alpha-methylated residues can have a significant impact on the screw sense of a helical peptide. nih.gov

Peptidomimetic Scaffolding: The goal of a peptidomimetic is often to replicate the spatial arrangement of key side chains of a bioactive peptide motif, such as an α-helix or β-turn, which are frequently involved in protein-protein interactions. nih.gov By using conformationally constrained building blocks like alpha-methyl-L-propargylglycine, medicinal chemists can construct scaffolds that present the necessary functional groups in the correct three-dimensional orientation for biological activity. The analysis of side-chain vectors (Cα–Cβ bonds) is a key method for evaluating how well a mimetic reproduces the target peptide structure. nih.gov

Emerging Research Frontiers and Future Directions

Expansion of the Bioorthogonal Reaction Toolbox for Alkyne Functionalization

The alkyne side chain of Fmoc-alpha-methyl-L-propargylglycine is a key functional handle for bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne is particularly suited for the Nobel prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.de This reaction is known for its high efficiency, selectivity, and biocompatibility, enabling the precise ligation of the alkyne-containing peptide to a wide array of azide-functionalized molecules, including fluorescent dyes, imaging agents, and drug payloads. clockss.orgbachem.com

The introduction of the alpha-methyl group is anticipated to enhance the utility of propargylglycine (B1618536) in the bioorthogonal toolbox. The methylation of the alpha-carbon is known to increase the proteolytic stability of peptides, a crucial attribute for in vivo applications. rsc.org This modification can shield the peptide backbone from enzymatic degradation, thereby prolonging its circulation time and bioavailability.

Future research is expected to focus on leveraging the unique properties of this compound in developing novel bioorthogonal reactions. This includes exploring its participation in metal-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the potential cytotoxicity associated with copper catalysts. bachem.com The development of new catalysts and reaction conditions that are compatible with the steric hindrance introduced by the alpha-methyl group will be a key area of investigation.

| Bioorthogonal Reaction | Key Features | Potential Advantage of α-methylation |

| CuAAC | High efficiency, selectivity | Increased peptide stability in biological media |

| SPAAC | Copper-free, suitable for live-cell imaging | Enhanced stability of the labeled biomolecule |

| Sonogashira coupling | Palladium-catalyzed C-C bond formation | Potential for creating novel branched peptides anaspec.com |

Integration into Advanced Material Science Research and Functional Biomaterials

The self-assembly of Fmoc-protected amino acids into well-ordered nanostructures, such as hydrogels, has garnered significant interest for applications in tissue engineering and drug delivery. The Fmoc group, with its aromatic nature, drives the self-assembly process through π-π stacking interactions. Research on Fmoc-dipeptides containing α-methyl-L-phenylalanine has shown that the position and number of α-methyl groups have a marked influence on the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. researchgate.net

By analogy, this compound is a promising building block for the creation of novel functional biomaterials. The alpha-methyl group can be expected to modulate the self-assembly process, potentially leading to materials with unique mechanical and structural properties. Furthermore, the propargyl group provides a versatile handle for post-assembly functionalization via click chemistry. chemimpex.com This would allow for the decoration of the self-assembled nanostructures with bioactive molecules, such as growth factors or targeting ligands, to create "smart" biomaterials that can interact with their environment in a specific and controlled manner.

Future directions in this area include the systematic investigation of the self-assembly behavior of peptides containing this compound and the exploration of their applications in areas such as:

3D Cell Culture: Creating hydrogel scaffolds that mimic the native extracellular matrix and can be functionalized with cell-adhesive peptides.

Drug Delivery: Developing nanocarriers that can be loaded with therapeutic agents and targeted to specific tissues or cells.

Biosensing: Fabricating surfaces with immobilized enzymes or antibodies for the detection of specific biomarkers.

High-Throughput Synthesis and Screening Applications in Chemical Biology

The development of robust and efficient methods for peptide synthesis is crucial for the generation of large peptide libraries for drug discovery and chemical biology research. nih.gov Fmoc-solid-phase peptide synthesis (SPPS) is the standard method for the routine production of peptides. uncsa.edu this compound is designed for seamless integration into automated SPPS protocols, allowing for its site-specific incorporation into peptide sequences. sigmaaldrich.com

The alpha-methyl group can introduce conformational constraints, favoring helical structures, which can lead to peptides with improved binding affinities and specificities for their biological targets. rsc.org The propargyl group, on the other hand, enables the use of click chemistry for the rapid diversification of peptide libraries. For instance, a peptide library containing propargylglycine can be reacted with a panel of azide-containing small molecules to generate a large number of unique peptide-small molecule conjugates.

High-throughput screening assays, such as the AlphaScreen technology, are powerful tools for identifying inhibitors of protein-protein interactions. nih.gov Peptide libraries incorporating this compound could be screened for their ability to disrupt disease-relevant interactions. The enhanced stability and conformational rigidity imparted by the alpha-methyl group may lead to the identification of more potent and specific inhibitors.

| Application | Role of this compound |

| Combinatorial Library Synthesis | Building block for creating diverse peptide libraries. |

| Peptide Stapling | The alkyne can be used in ring-closing metathesis to create stabilized helical peptides. |

| Fragment-Based Drug Discovery | The propargyl group can serve as an anchor for fragment growing or linking. |

Novel Applications in Synthetic Biology and Systems Biology Research

Synthetic biology aims to design and construct new biological parts, devices, and systems. The incorporation of unnatural amino acids like alpha-methyl-L-propargylglycine into proteins can expand the functional repertoire of living organisms. While the direct ribosomal incorporation of this specific amino acid has not yet been reported, metabolic engineering strategies could potentially be developed to enable its in vivo synthesis and incorporation into proteins.

In systems biology, understanding the complex networks of interactions within a cell is a major goal. Chemical biology tools, such as bioorthogonal probes, are increasingly being used in conjunction with powerful techniques like CRISPR screening to dissect these networks. nih.gov Peptides and proteins containing alpha-methyl-L-propargylglycine could serve as highly stable probes for in vivo imaging and proteomics studies. The alkyne handle allows for the attachment of reporter tags, enabling the visualization and identification of protein-protein interactions and post-translational modifications within the cellular context.

Future research in this domain could explore:

Engineered Biosynthesis: Developing engineered enzymes and orthogonal translation systems for the site-specific incorporation of alpha-methyl-L-propargylglycine into proteins in living cells.

Activity-Based Probes: Designing probes based on peptides containing this amino acid to target specific enzyme families and report on their activity in real-time.

Chemical Genetics: Using peptides containing alpha-methyl-L-propargylglycine to modulate cellular pathways and study the resulting phenotypic changes at a systems level.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Fmoc-α-methyl-L-Propargylglycine to ensure stability during peptide synthesis?

- Answer: Store the compound at +4°C in a moisture-free environment to prevent Fmoc group cleavage or degradation. Pre-use purity verification via HPLC is critical, with specifications requiring ≥99% assay purity and ≥99% enantiomeric purity. Solubility in methanol (5% w/v) should yield a clear solution, and water content must be ≤0.5% (by Karl Fischer titration) .

Q. What analytical methods are preferred for assessing the purity and enantiomeric excess of Fmoc-α-methyl-L-Propargylglycine?

- Answer:

- HPLC with chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers.

- Thin-layer chromatography (TLC) for rapid purity checks.

- Mass spectrometry (MS) to confirm molecular weight (C₅H₇NO₂, MW 113.1 for the unprotected form) and identity .

Advanced Research Questions

Q. How does the propargyl group in Fmoc-α-methyl-L-Propargylglycine influence its reactivity in solid-phase peptide synthesis (SPPS), and what strategies mitigate racemization risks?

- Answer: The propargyl group introduces steric hindrance, potentially slowing coupling efficiency. To mitigate racemization:

- Use HATU/DIPEA coupling reagents in DMF at 0–4°C to reduce base-induced epimerization.

- Monitor coupling completion via Kaiser test or HPLC after each step.

- Optimize resin swelling (e.g., DCM/DMF 1:1) to enhance accessibility of the amino acid derivative .

Q. In designing hydrogels using Fmoc-dipeptides, how does the log P value of Fmoc-α-methyl-L-Propargylglycine derivatives affect gelation kinetics and mechanical properties?

- Answer: Hydrophobicity (log P) determines self-assembly behavior:

- log P < 2.8 : Forms unstable gels prone to syneresis.

- log P 2.8–5.5 : pH-triggered gelation (e.g., glucono-δ-lactone) yields self-supporting gels at pH 4.

- Rheological studies show a 1.4 power-law relationship between gel modulus and concentration, indicating non-covalent fibrillar networks. Compression testing reveals brittle failure (>3% strain) at high deformation rates .

Q. What experimental approaches resolve contradictions in reported gelation behavior of Fmoc-α-methyl-L-Propargylglycine-containing peptides across studies?

- Answer:

- Standardize pH adjustment rates : Use glucono-δ-lactone hydrolysis to ensure reproducible pH drops.

- Control concentration thresholds : Maintain ≥14.62 mM for consistent gel formation.

- Correlate log P with assembly kinetics : Measure log P via computational tools (e.g., ChemAxon) to predict gelation windows.

- Cross-validate rheological protocols : Use identical strain (1%) and frequency (1 Hz) for modulus comparisons .

Methodological Considerations

Q. How can researchers optimize the incorporation of Fmoc-α-methyl-L-Propargylglycine into peptide sequences with bulky side chains?

- Answer:

- Stepwise coupling : Use double coupling protocols with excess amino acid (3–5 eq) and extended reaction times (2–4 hours).

- Microwave-assisted SPPS : Apply controlled heating (50°C) to enhance diffusion in sterically hindered environments.

- Post-assembly click chemistry : Introduce propargyl groups post-synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to avoid steric interference during SPPS .

Q. What strategies ensure reproducibility in synthesizing Fmoc-α-methyl-L-Propargylglycine derivatives for comparative studies?

- Answer:

- Batch consistency : Source reagents from suppliers providing ≥98% purity certificates (e.g., Gil Biochemical, Novabiochem).

- In-process controls : Track reaction progress via LC-MS and adjust equivalents of coupling reagents (e.g., HBTU vs. PyBOP) based on real-time data.

- Documentation : Report log P values, pH adjustment rates, and rheological testing parameters in full to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.